

Technical Guide: Structure, Nomenclature, and Synthesis of Boc-Protected Diazepanes

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid |
| CAS No.: | 1214824-64-2 |
| Cat. No.: | B593913 |

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Executive Summary

Diazepanes—saturated seven-membered heterocycles containing two nitrogen atoms—are privileged scaffolds in modern medicinal chemistry.^[1] Unlike their unsaturated counterparts (diazepines), diazepanes offer distinct conformational flexibility and three-dimensional vectorization critical for peptidomimetics and GPCR ligand design. This guide focuses on the 1,4-diazepane (homopiperazine) core, the most prevalent isomer in drug development. We analyze its IUPAC nomenclature, the conformational impact of tert-butyloxycarbonyl (Boc) protection, and provide a robust, self-validating protocol for regioselective synthesis.

Structural Architecture & Nomenclature

The Diazepane Core

The diazepane ring consists of seven atoms: five carbons and two nitrogens.^{[2][3]} Isomers are defined by the relative positions of the nitrogen atoms. While 1,2- and 1,3-diazepanes exist, 1,4-diazepane is the dominant scaffold in pharmaceutical libraries due to its ability to mimic

-turns in peptides.

IUPAC Nomenclature Rules

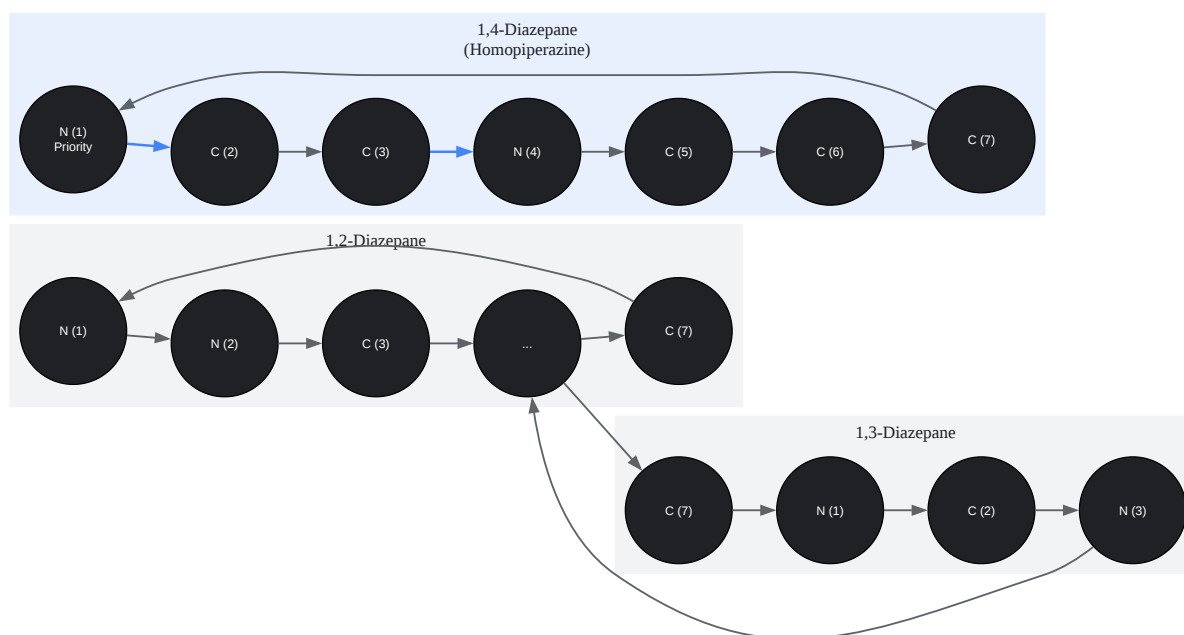
Correct nomenclature is vital for IP and regulatory documentation.

- Priority: Numbering begins at a nitrogen atom.
- Direction: Numbering proceeds toward the second nitrogen to give it the lowest possible locant.[2]
- Substituents: If the ring is substituted, the starting N is chosen to minimize substituent locants after satisfying the heteroatom priority.

Common Name: Homopiperazine IUPAC Name: 1,4-Diazepane

Visualization: Diazepane Isomer Numbering

The following diagram illustrates the numbering logic for the three primary diazepane isomers.



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Caption: Comparative numbering of diazepane isomers. The 1,4-isomer (blue path) highlights the N1-C2-C3-N4 spacing.

Conformational Dynamics & Boc-Rotamers

Ring Puckering

Unlike the rigid piperazine (chair) or planar aromatic rings, the 1,4-diazepane ring is highly flexible. It exists in a dynamic equilibrium between twist-boat and chair-like conformations. This flexibility allows the scaffold to adjust its bite angle when binding to receptors, but it also complicates NMR analysis.

The N-Boc Effect (Rotamerism)

When a Boc group is attached to N1, it introduces significant magnetic non-equivalence.

- Mechanism: The N-C(O) carbamate bond has partial double-bond character due to resonance.
- Consequence: Rotation around this bond is restricted (barrier ~10-15 kcal/mol).
- Observation: In H NMR at room temperature, signals for the ring protons often appear as broad humps or split signals (E/Z rotamers).
- Technical Tip: To resolve the spectrum, run the NMR at elevated temperature (e.g., 328 K) to coalesce the rotamers, or at low temperature to freeze them distinctively.

Synthetic Protocol: Regioselective Mono-Boc

Protection

The Challenge

The primary difficulty in synthesizing N-Boc-1,4-diazepane is avoiding bis-protection. Since both nitrogens in homopiperazine are secondary amines with similar nucleophilicity, adding 1 equivalent of Boc anhydride often yields a statistical mixture:

- ~25% Unreacted Diamine
- ~50% Mono-Boc (Desired)
- ~25% Bis-Boc (Waste)

The Solution: pH-Switched Extraction

The following protocol utilizes the basicity difference between the mono-protected product (which retains a basic secondary amine) and the bis-protected byproduct (non-basic carbamates) to purify without column chromatography.

Table 1: Reagents and Stoichiometry

| Reagent | Equiv. | Role |
|-----------------------------------|---------|--------------------------------------|
| Homopiperazine | 1.0 | Substrate |
| Di-tert-butyl dicarbonate (Boc O) | 0.85 | Protecting Group (Limiting Reagent) |
| Dichloromethane (DCM) | Solvent | Reaction Medium (0.1 M) |
| Citric Acid (aq, 10%) | Wash | Selective Extraction of Basic Amines |
| NaOH (aq, 2M) | Base | pH Adjustment |

Step-by-Step Methodology

Validation Check: This protocol is self-validating. If the final product is not basic, the extraction logic failed.

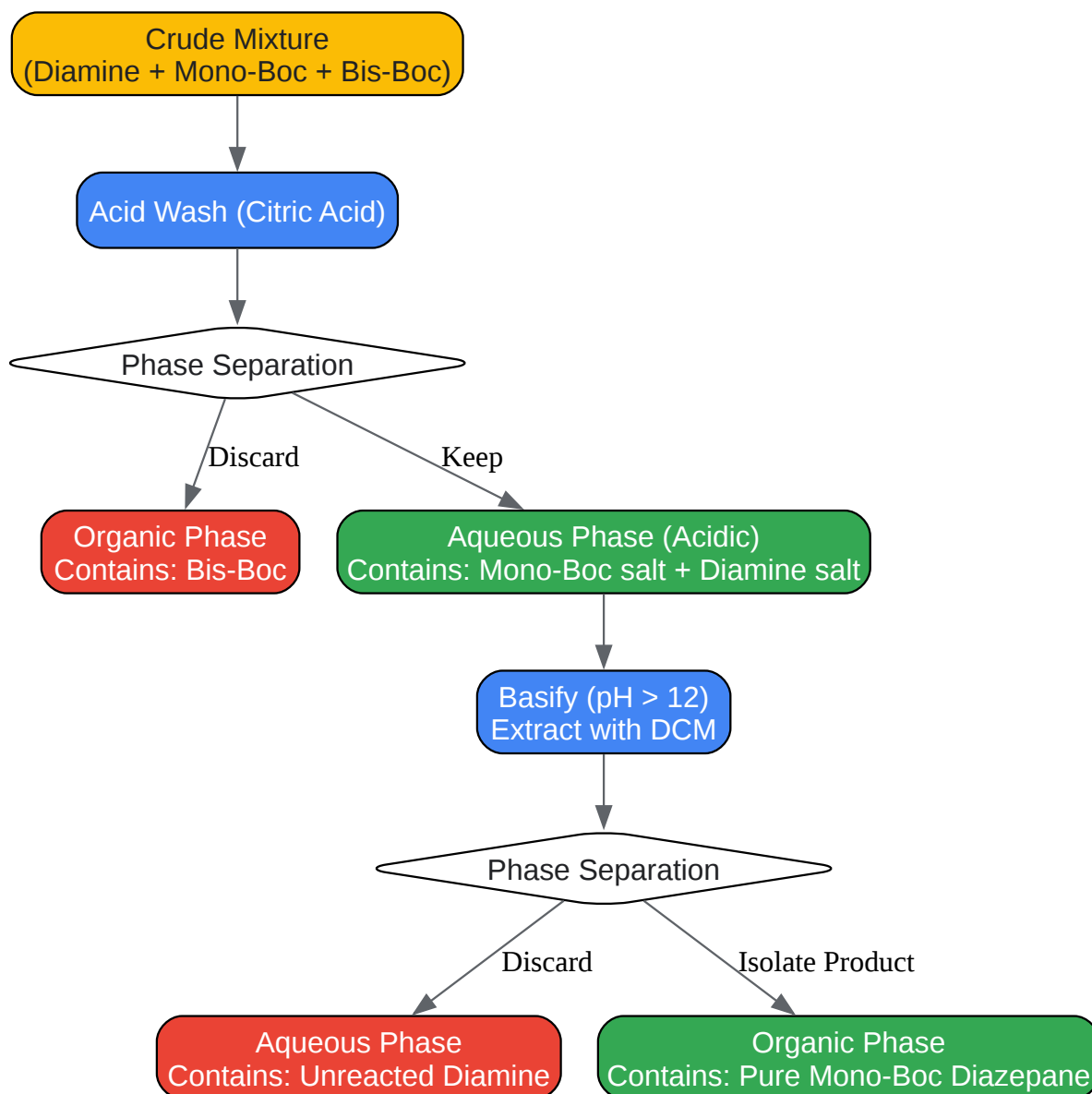
- Dissolution: Dissolve Homopiperazine (10.0 g, 100 mmol) in DCM (500 mL). Cool to 0°C.[4]
- Controlled Addition: Dissolve Boc O (18.5 g, 85 mmol) in DCM (50 mL). Add this solution dropwise over 2 hours. Causality: Slow addition keeps the local concentration of Boc O low, favoring reaction with the abundant free diamine over the mono-product.
- Reaction: Allow to warm to room temperature and stir for 12 hours.
- First Partition (Removal of Bis-Boc):
 - Wash the organic phase with 10% aqueous Citric Acid (3 x 100 mL).

- Mechanism:[4][5] The Citric Acid protonates the unreacted Homopiperazine and the Mono-Boc product, pulling them into the aqueous layer. The Bis-Boc (non-basic) remains in the DCM.
- Discard the DCM layer.
- Second Partition (Recovery of Mono-Boc):
 - Basify the combined aqueous acidic extracts with 2M NaOH until pH > 12.
 - Extract with DCM (3 x 150 mL).
 - Mechanism:[4][5] High pH deprotonates the amines. Mono-Boc is now lipophilic and moves to DCM. Unreacted Homopiperazine is highly water-soluble and largely remains in the aqueous phase (or is easily removed by brine wash due to high polarity).
- Isolation: Dry DCM over Na

SO

, filter, and concentrate in vacuo.

Visualization: Purification Logic Flow



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Caption: Self-validating extraction workflow exploiting basicity differences between mono- and bis-protected species.

Applications in Drug Discovery[1][6][7][8]

The N-Boc-1,4-diazepane scaffold serves as a critical intermediate in the synthesis of several bioactive classes.

Bromodomain Inhibitors

Diazepane derivatives have emerged as potent inhibitors of acetyl-lysine binding domains (Bromodomains).[1] The seven-membered ring mimics the

-helix turn recognized by these epigenetic readers.

GPCR Ligands

The scaffold is used to space pharmacophores in Histamine H3 antagonists and Dopamine D3 ligands. The Boc group is typically removed (using TFA/DCM) to allow functionalization of the second nitrogen, creating "bipolar" molecules that span receptor binding pockets.

Physical Properties Data

| Property | Value (Approx.) | Relevance |
|------------------|-----------------|--|
| pKa (Conj. Acid) | ~9.5 | Highly basic secondary amine; good for salt formation. |
| LogP (Mono-Boc) | 1.2 | Lipophilic enough for cell permeability assays. |
| TPS | 32 Å | Low polar surface area favors BBB penetration. |

References

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